1-methyl-5-phenyl-1H-imidazole-2-thiol 1-methyl-5-phenyl-1H-imidazole-2-thiol Blocker of dsRNA-induced IRF3 nuclear translocation and homodimerization; Inhibitor of lipopolysaccharide-mediated Toll-like receptor-4 signaling; Inhibitor of human pancreatic cancer; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 25433-13-0
VCID: VC0006014
InChI: InChI=1S/C10H10N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13)
SMILES: CN1C(=CNC1=S)C2=CC=CC=C2
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol

1-methyl-5-phenyl-1H-imidazole-2-thiol

CAS No.: 25433-13-0

Cat. No.: VC0006014

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-5-phenyl-1H-imidazole-2-thiol - 25433-13-0

CAS No. 25433-13-0
Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
IUPAC Name 3-methyl-4-phenyl-1H-imidazole-2-thione
Standard InChI InChI=1S/C10H10N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13)
Standard InChI Key XGMUOBZHQAVQNX-UHFFFAOYSA-N
SMILES CN1C(=CNC1=S)C2=CC=CC=C2
Canonical SMILES CN1C(=CNC1=S)C2=CC=CC=C2

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

1-Methyl-5-phenyl-1H-imidazole-2-thiol is systematically named according to IUPAC guidelines as 3-methyl-4-phenyl-1H-imidazole-2-thione . Alternative designations include phenylmethimazole , 1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione , and 3-methyl-4-phenyl-1H-imidazole-2-thione . The compound’s PubChem CID is 716690 , and its SMILES string is CN1C(=CNC1=S)C2=CC=CC=C2\text{CN1C(=CNC1=S)C2=CC=CC=C2} , reflecting the methyl group at position 1, phenyl ring at position 5, and thione moiety at position 2.

Molecular Structure and Tautomerism

The molecule features a planar imidazole ring with delocalized π-electrons, stabilized by resonance between the thiol (-SH) and thione (-C=S) forms . X-ray crystallography and computational studies confirm that the thione tautomer predominates in solid and solution states due to enhanced thermodynamic stability . The phenyl ring at position 5 introduces steric bulk and electronic effects, influencing reactivity in substitution and addition reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H10N2S\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{S}
Molecular Weight190.27 g/mol
IUPAC Name3-methyl-4-phenyl-1H-imidazole-2-thione
SMILESCN1C(=CNC1=S)C2=CC=CC=C2
InChI KeyXGMUOBZHQAVQNX-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting phenyl isothiocyanate with methylamine derivatives under acidic conditions, followed by ring closure . The thione group is introduced through sulfurization of intermediate imidazole precursors .

Reactivity Profile

The thione group (C=S\text{C=S}) serves as a nucleophilic site, participating in:

  • Alkylation reactions: Formation of S-alkyl derivatives for pharmaceutical intermediates .

  • Metal coordination: Binding to transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes with potential catalytic activity .

  • Oxidation: Conversion to sulfinic or sulfonic acids under strong oxidizing conditions .

The phenyl ring undergoes electrophilic substitution (e.g., nitration, halogenation), while the methyl group remains inert under mild conditions .

Applications in Organic Synthesis and Proteomics

Building Block for Heterocyclic Compounds

The compound’s imidazole-thione scaffold is leveraged to synthesize:

  • Benzimidazole analogs: Antiparasitic and anticancer agents .

  • Thiazolo[4,5-d]imidazoles: Fluorescent probes for bioimaging.

Proteomics Research

Commercial suppliers (e.g., VulcanChem) market 1-methyl-5-phenyl-1H-imidazole-2-thiol for studying protein-thiol interactions, particularly in redox signaling pathways. Its ability to reversibly bind cysteine residues makes it a tool for mapping sulfhydryl groups in enzymes like thioredoxin and glutathione peroxidase.

ParameterEffectConcentrationSource
VCAM-1 mRNA inhibition83% reduction vs. TNF-α control10 µM
Monocyte adhesion62% decrease under flow conditions10 µM
IRF-1 binding suppressionComplete inhibition10 µM

Therapeutic Implications

The selective inhibition of VCAM-1 (vs. ICAM-1 or E-selectin) positions phenylmethimazole as a candidate for treating atherosclerosis and inflammatory bowel disease, where VCAM-1-mediated leukocyte infiltration drives pathology .

Physical and Spectroscopic Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but miscible with polar organic solvents (e.g., DMSO, ethanol) . Stability studies indicate decomposition above 250°C, with the thione group susceptible to hydrolysis at extreme pH .

Spectroscopic Data

  • IR: Strong absorption at 1250 cm⁻¹ (C=S\text{C=S}) and 3100 cm⁻¹ (aromatic C-H) .

  • NMR (¹H): δ 2.45 (s, 3H, CH₃), 7.30–7.50 (m, 5H, Ph), 8.10 (s, 1H, imidazole-H) .

  • MS (EI): m/z 190 (M⁺), 162 (M⁺ – SH) .

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